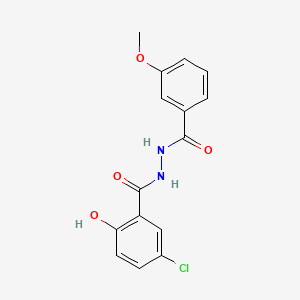
2,2,2-trichloro-N-(3-pyridinylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-trichloro-N-(3-pyridinylmethyl)acetamide, commonly known as TPMA, is a chemical compound that has been widely used in scientific research. TPMA is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. This inhibition leads to an increase in acetylcholine levels, which can have a range of biochemical and physiological effects. In Additionally, we will list future directions for further research on TPMA.
科学研究应用
TPMA has been used extensively in scientific research as a tool to study the role of acetylcholine in the nervous system. TPMA has been used to investigate the effects of acetylcholine on memory, learning, and behavior. Additionally, TPMA has been used to study the effects of acetylcholine on muscle contraction and heart rate.
作用机制
TPMA works by inhibiting the activity of acetylcholinesterase, which is responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an increase in acetylcholine levels, which can have a range of effects, depending on the location and concentration of acetylcholine. In the central nervous system, increased acetylcholine levels can improve memory and cognitive function. In the peripheral nervous system, increased acetylcholine levels can lead to muscle contraction and increased heart rate.
Biochemical and Physiological Effects
The biochemical and physiological effects of TPMA are largely dependent on the concentration and location of acetylcholine in the body. In the central nervous system, increased acetylcholine levels can improve memory and cognitive function. In the peripheral nervous system, increased acetylcholine levels can lead to muscle contraction and increased heart rate. TPMA has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using TPMA in lab experiments is its potency as an acetylcholinesterase inhibitor. This allows for precise control over acetylcholine levels and can be useful in studying the effects of acetylcholine on various physiological processes. However, TPMA can also be toxic at high concentrations and must be used with caution. Additionally, TPMA may not be suitable for all experimental models and may have different effects depending on the species and tissue being studied.
未来方向
There are several future directions for research on TPMA. One area of interest is the use of TPMA in the treatment of inflammatory diseases. TPMA has been shown to have anti-inflammatory effects, and further research is needed to determine its potential as a therapeutic agent. Additionally, TPMA may be useful in the study of neurodegenerative diseases, such as Alzheimer's disease, which are characterized by a decrease in acetylcholine levels. Finally, further research is needed to determine the optimal concentration and dosing of TPMA for various experimental models.
合成方法
TPMA can be synthesized using a simple two-step procedure. The first step involves the reaction of 3-pyridinemethanol with 2,2,2-trichloroacetyl chloride in the presence of a base, such as triethylamine, to form 2,2,2-trichloro-N-(3-pyridinylmethyl)acetamide. The final product can be purified using column chromatography or recrystallization.
属性
IUPAC Name |
2,2,2-trichloro-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3N2O/c9-8(10,11)7(14)13-5-6-2-1-3-12-4-6/h1-4H,5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJQZIXFIOHBQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trichloro-N-(pyridin-3-ylmethyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4,7-dimethyl-2-oxo-2H-chromen-6-yl)amino]-4-oxo-2-butenoic acid](/img/structure/B5879930.png)

![N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline](/img/structure/B5879944.png)
![N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5879949.png)


![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5879973.png)
![2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5879980.png)


![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5879984.png)
![N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea](/img/structure/B5879992.png)
![2-[4-(1-pyrenylmethyl)-1-piperazinyl]ethanol](/img/structure/B5879999.png)
![2-(3,5-dimethoxyphenyl)-5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B5880024.png)